Sec-Butoxy Branching Introduces Conformational Restriction Relative to Linear n-Butoxy: Rotatable Bond and Shape Comparison
The target compound possesses 7 rotatable bonds . For the linear 3,4-dibutoxyphenyl analog (CAS 1569688-59-0) bearing two n-butoxy (–O(CH₂)₃CH₃) chains, each alkoxy chain contributes one additional freely rotating C–C bond (total 9 rotatable bonds; estimation based on identical heavy-atom connectivity with sec-butoxy → n-butoxy replacement where each –O–CH(CH₃)–CH₂CH₃ is replaced by –O–CH₂–CH₂–CH₂–CH₃) . The secondary branching at the α-carbon of sec-butoxy restricts conformational freedom relative to linear n-butoxy, which can translate into differential crystallization propensity, solid-state packing, and chromatographic retention behavior.
| Evidence Dimension | Rotatable bond count and alkoxy chain conformational flexibility |
|---|---|
| Target Compound Data | 7 rotatable bonds (sec-butoxy branching limits α-carbon rotation) |
| Comparator Or Baseline | 3,4-Dibutoxyphenylboronic acid (CAS 1569688-59-0): estimated 9 rotatable bonds (linear n-butoxy chains allow full rotation at each C–C bond) |
| Quantified Difference | ~2 fewer rotatable bonds; reduced conformational entropy in solution |
| Conditions | Structural comparison based on molecular connectivity; no experimental rotational barrier data available for either compound |
Why This Matters
Reduced conformational flexibility can improve crystallinity and facilitate purification of intermediates, a practical advantage for procurement decisions in multi-step synthetic routes.
